Scopine hydrochloride

描述

准备方法

莨菪碱(盐酸盐)可以通过多种合成途径制备。 一种常见的方法是水解东莨菪碱 . 另一种方法包括从 N-甲氧羰基吡咯和 1,1,3,3-四溴丙酮开始的三步合成。 试剂在 [4+3] 环加成中结合,然后用二异丁基铝氢化物进行非对映选择性还原,最后用三氟过氧乙酸进行普列扎耶夫环氧化 . 工业生产方法通常包括使用硼氢化钠对东莨菪碱进行酯还原,然后加入盐酸以生成莨菪碱盐酸盐 .

化学反应分析

莨菪碱(盐酸盐)会发生各种化学反应,包括:

氧化: 莨菪碱可以被氧化形成莨菪碱 N-氧化物。

还原: 使用硼氢化钠将东莨菪碱还原为莨菪碱。

取代: 莨菪碱可以发生取代反应,例如形成莨菪碱酯。这些反应中常用的试剂包括用于还原的硼氢化钠和用于环氧化的三氟过氧乙酸.

科学研究应用

Scopine hydrochloride is a chemical compound with several applications, particularly in scientific research. It is a salt form of scopine, also known as 6,7-Epoxytropine hydrochloride, and is a metabolite of anisodine .

Scientific Research Applications

- Precursor for Pharmaceutical Synthesis this compound can be used as a precursor for synthesizing scopine base or scopine hydrobromide, which are key intermediates in the production of tiotropium bromide . Tiotropium bromide is an anticholinergic agent used to treat respiratory conditions .

- Muscarinic Acetylcholine Receptor Research Scopine is an active metabolite of scopolamine, a muscarinic acetylcholine receptor (mAChR) antagonist . It binds to muscarinic acetylcholine receptors and is selective for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors .

- Motion Sickness Studies Scopolamine, from which this compound is derived, has been studied for its effectiveness in preventing motion sickness . Studies have shown scopolamine to be more effective than a placebo in preventing symptoms of motion sickness .

- Treatment of Acute Conditions As a metabolite of anisodine, this compound is related to a compound used in the treatment of acute conditions, acting as an α1-adrenergic receptor agonist .

Synthesis of Tiotropium Bromide

This compound is valuable in the synthesis of tiotropium bromide, a bronchodilator used in managing chronic obstructive pulmonary disease (COPD) . The production of tiotropium bromide involves several steps, with scopine or its salts being crucial intermediates . High-purity scopine salts are essential for achieving high yields and purity in the final tiotropium bromide product .

Pharmaceutical Research

This compound's role as a precursor and metabolite makes it useful in pharmaceutical research :

- Developing Novel Drugs: Scopine derivatives can be explored for novel therapeutic applications .

- Understanding Drug Metabolism: Studying scopine as a metabolite of scopolamine helps in understanding the metabolic pathways and effects of scopolamine .

- Improving Drug Delivery: Scopine can be conjugated to other compounds to improve their ability to cross the blood-brain barrier .

作用机制

相似化合物的比较

莨菪碱(盐酸盐)类似于其他莨菪烷生物碱,如东莨菪碱、莨菪碱和可卡因 . 它在对毒蕈碱乙酰胆碱受体的特异性结合亲和力和其选择性抗胆碱作用方面具有独特性 . 其他类似化合物包括:

东莨菪碱: 以其用于治疗晕动症和术后恶心而闻名.

莨菪碱: 用于其解痉作用.

可卡因: 一种具有局部麻醉作用的兴奋剂.

生物活性

Scopine hydrochloride, a derivative of scopolamine, is a compound of interest due to its biological activity, particularly its interaction with muscarinic acetylcholine receptors. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₁₃NO₂ - HCl

- Molecular Weight : 191.7 g/mol

- CAS Registry Number : 85700-55-6

- Solubility : Soluble in organic solvents such as ethanol and DMSO; aqueous solubility in PBS (pH 7.2) is approximately 10 mg/ml .

Biological Activity

This compound exhibits significant biological activity primarily through its action on muscarinic acetylcholine receptors (mAChRs).

Binding Affinity

- IC50 Value : Scopine has an IC50 value of approximately 3 µM for mAChRs, indicating a moderate affinity for these receptors. In contrast, it shows significantly lower affinity for nicotinic acetylcholine receptors (IC50 > 500 µM), demonstrating selectivity towards mAChRs .

Scopine acts as an antagonist at mAChRs, inhibiting the action of acetylcholine. This antagonistic effect is crucial in various pharmacological applications, including the management of conditions like hyperphagia induced by antipsychotic medications. In studies using Caenorhabditis elegans, scopine was shown to reduce hyperphagia without affecting basal feeding levels .

Case Studies and Experimental Results

- Hyperphagia Study :

- Blood-Brain Barrier Permeability :

Comparative Analysis Table

| Property | This compound | Scopolamine |

|---|---|---|

| Chemical Structure | C₈H₁₃NO₂ - HCl | C₁₈H₂₃NO₄S |

| IC50 for mAChRs | 3 µM | 0.5 µM |

| Selectivity | High for mAChRs | Moderate |

| Solubility in PBS | 10 mg/ml | 1 mg/ml |

| Effect on Hyperphagia | Reduces | Not significantly tested |

Safety and Handling

This compound should be handled with care as it is considered hazardous. Users must review the complete Safety Data Sheet before use and follow appropriate safety protocols to avoid ingestion or contact with skin and eyes .

常见问题

Basic Research Questions

Q. What are the optimal storage conditions for Scopine Hydrochloride to ensure long-term stability?

this compound should be stored at -20°C under an inert atmosphere to maintain stability for up to four years. Crystalline solid forms are preferable for prolonged storage, as aqueous solutions degrade within 24 hours. Stability validation should involve periodic analysis using techniques like HPLC to monitor purity and degradation products .

Q. How should this compound be solubilized for in vitro biological assays?

- Organic Solvents : Dissolve in ethanol (1 mg/mL) or DMSO (5 mg/mL) with inert gas purging to prevent oxidation.

- Aqueous Buffers : Dilute stock solutions into PBS (pH 7.2) for final concentrations up to 10 mg/mL. Residual organic solvents must be ≤0.1% to avoid cellular toxicity. Direct dissolution in PBS is feasible but requires sonication and filtration .

- Contradictions : Some sources report slight solubility in methanol and water (≤1 mg/mL), which may reflect differences in purity or experimental conditions .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact.

- Waste Management : Segregate chemical waste and dispose via certified biohazard waste services to prevent environmental contamination.

- Ventilation : Use fume hoods for powder handling to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s selectivity for cholinergic vs. nicotinic acetylcholine receptors?

- Assay Design : Use radioligand binding assays with [³H]-N-methylscopolamine for muscarinic receptors and [³H]-epibatidine for nicotinic receptors.

- IC₅₀ Determination : Compare inhibition constants (e.g., IC₅₀ = 3 µM for cholinergic vs. >500 µM for nicotinic receptors) to assess selectivity. Include positive controls (e.g., atropine) and validate with dose-response curves .

- Data Interpretation : Use nonlinear regression models (e.g., GraphPad Prism) to calculate Ki values from Cheng-Prusoff equations .

Q. What methodological considerations are essential for studying this compound’s effects on C. elegans feeding behavior?

- Model System : Use synchronized wild-type C. elegans cultures exposed to this compound (1–10 µM) in nematode growth medium.

- Behavioral Metrics : Quantify pharyngeal pumping rates or bacterial consumption using fluorescently labeled E. coli.

- Combination Studies : Co-administer with antipsychotics (e.g., clozapine) to evaluate synergistic effects on hyperphagia. Normalize data to solvent controls and repeat experiments ≥3 times .

Q. How should researchers address discrepancies in solubility data reported for this compound?

- Purity Verification : Characterize batches via NMR and LC-MS to rule out impurities affecting solubility.

- Standardized Protocols : Use USP-grade solvents and controlled temperatures (25°C ± 2°C) for solubility tests.

- Documentation : Report solvent lot numbers, equilibration time, and filtration methods (e.g., 0.22 µm filters) to enhance reproducibility .

Q. What strategies improve this compound’s stability in aqueous formulations for in vivo studies?

- pH Optimization : Maintain pH 6.5–7.5 to prevent hydrolysis. Buffers like HEPES or citrate are preferable over phosphate for long-term storage.

- Lyophilization : Freeze-dry this compound with cryoprotectants (e.g., trehalose) and reconstitute in sterile saline before use.

- Analytical Monitoring : Employ UV-Vis spectroscopy (λmax = 203 nm) to track degradation kinetics .

属性

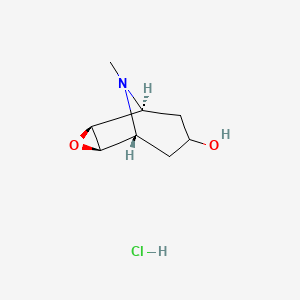

IUPAC Name |

(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBRAOXIMQHVCR-QYRWGYAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85700-55-6 | |

| Record name | (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。